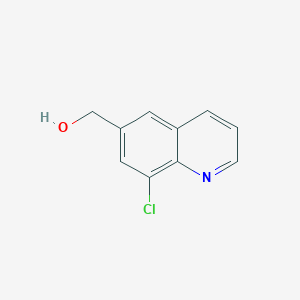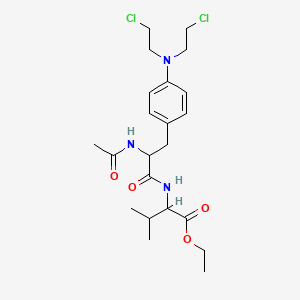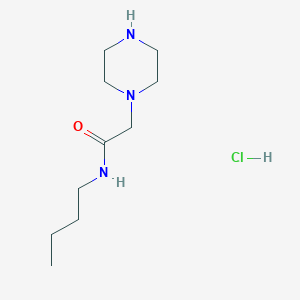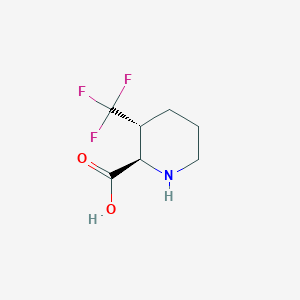
(8-Chloroquinolin-6-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-クロロキノリン-6-イル)メタノールは、分子式C10H8ClNOを持つ化学化合物です。これはキノリン誘導体のクラスに属し、医学、化学、および産業などのさまざまな分野で多様な生物活性と用途が知られています。この化合物は、8位に塩素原子、6位にメタノール基が置換されたキノリン環を特徴としています。
準備方法
合成ルートと反応条件: 一般的な方法の1つは、キノリン化合物を穏やかな条件下で塩素化剤と反応させて、過酷な反応環境を避けることです
工業生産方法: (8-クロロキノリン-6-イル)メタノールの工業生産には、効率的な塩素化剤と最適化された反応条件を使用した大規模な塩素化プロセスが関与する可能性があり、高収率と純度を保証します。 このプロセスはスケーラブルでコスト効率が高く、商業的用途に適しています .
化学反応の分析
反応の種類: (8-クロロキノリン-6-イル)メタノールは、次のようないくつかの種類の化学反応を起こします。
酸化: メタノール基は酸化されて対応するアルデヒドまたはカルボン酸を形成することができます。
還元: この化合物は、キノリン環または置換基を修飾するために還元反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: 求核置換反応には、ナトリウムメトキシド(NaOCH3)やカリウムtert-ブトキシド(KOtBu)などの試薬がよく使用されます。
生成される主な生成物:
酸化: 8-クロロキノリン-6-カルボン酸の形成。
還元: 還元されたキノリン誘導体の形成。
4. 科学研究の用途
(8-クロロキノリン-6-イル)メタノールは、科学研究において幅広い用途があり、次のようなものがあります。
化学: より複雑なキノリン誘導体を合成するためのビルディングブロックとして使用されます。
生物学: その抗菌性と抗ウイルス性の可能性について調査されています。
医学: 抗癌剤や抗マラリア剤などの潜在的な治療効果について研究されています。
科学的研究の応用
(8-Chloroquinolin-6-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimalarial activities.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals
作用機序
(8-クロロキノリン-6-イル)メタノールの作用機序は、さまざまな分子標的と経路との相互作用を伴います。 たとえば、キノリン誘導体は、細菌のDNAジャイレースとタイプIVトポイソメレースの切断を促進することによってDNA合成を阻害し、細菌の急速な死を引き起こすことが知られています . この化合物は、他の細胞標的とも相互作用し、その多様な生物活性を促進する可能性があります。
類似の化合物:
キノリン: (8-クロロキノリン-6-イル)メタノールの母体化合物で、幅広い生物活性が知られています。
クロロキン: よく知られている抗マラリア薬で、類似のキノリン構造を持っています。
ヒドロキシクロロキン: 追加の水酸基を持つ別の抗マラリア薬で、異なる薬理学的特性を提供します.
独自性: (8-クロロキノリン-6-イル)メタノールは、その特定の置換パターンにより、独特の化学的および生物学的特性を付与されるため、ユニークです。
類似化合物との比較
Quinoline: The parent compound of (8-Chloroquinolin-6-yl)methanol, known for its broad spectrum of biological activities.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group, providing different pharmacological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
916812-10-7 |
|---|---|
分子式 |
C10H8ClNO |
分子量 |
193.63 g/mol |
IUPAC名 |
(8-chloroquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-5-7(6-13)4-8-2-1-3-12-10(8)9/h1-5,13H,6H2 |
InChIキー |
RZJJJVCIYFDGJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B11716075.png)

![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11716087.png)
![5-iodo-3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11716091.png)


![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11716126.png)

